Fenthiaprop

Catalog No.
S603571
CAS No.
73519-50-3
M.F
C16H12ClNO4S
M. Wt
349.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthiaprop

CAS Number

73519-50-3

Product Name

Fenthiaprop

IUPAC Name

2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

InChI

InChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)

InChI Key

WHWHBAUZDPEHEM-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Description

Fenthiaprop is an aromatic ether. It has a role as a phenoxy herbicide.

Fenthiaprop, also known as Fenthiaprop-p-ethyl, is a synthetic herbicide primarily utilized in agriculture for its selective action against certain grass weeds. Its chemical structure is characterized by the molecular formula C18H16ClNO4SC_{18}H_{16}ClNO_4S and a molecular weight of approximately 377.8 g/mol. The compound functions by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis in plants, ultimately leading to the death of targeted weeds. This mechanism makes it particularly effective in crops such as wheat, barley, and rice .

  • Hydrolysis: In aqueous environments, it hydrolyzes to produce fenoxaprop-P, especially under acidic or basic conditions.
  • Oxidation and Reduction: Although less common, these reactions can occur with strong oxidizing agents or reducing agents under specific conditions.
  • Substitution Reactions: The chlorine atom in its structure is susceptible to substitution reactions .

Common Reagents and Conditions

  • Hydrolysis: Utilizes water or aqueous solutions under acidic or basic conditions.
  • Oxidation: Involves strong oxidizing agents like potassium permanganate.
  • Reduction: Employs reducing agents such as sodium borohydride.

Major Products Formed

  • Hydrolysis yields fenoxaprop-P.
  • Oxidation and reduction can lead to various derivatives depending on the specific reaction conditions.

Fenthiaprop exhibits significant biological activity as a herbicide. Its primary mode of action is through the inhibition of acetyl-CoA carboxylase, disrupting fatty acid biosynthesis in plants. This action not only affects target weeds but also provides insights into herbicide resistance mechanisms in various species. Moreover, studies have indicated that while Fenthiaprop is not directly used in medicine, understanding its biochemical interactions can inform drug development strategies aimed at enzyme inhibition .

The synthesis of Fenthiaprop involves multiple steps:

  • Initial Reaction: 2,6-Dichlorobenzoxazole reacts with 2-(4-hydroxyphenoxy)propionic acid under alkaline conditions to form an intermediate compound.
  • Esterification: The intermediate is then esterified with ethanol to yield Fenthiaprop-p-ethyl.

Industrial production follows a similar route but optimizes conditions for higher yield and purity using ion exchange resins and controlled reaction environments .

Fenthiaprop is primarily applied in agriculture for weed control in various crops. Its selective action allows farmers to manage weed populations effectively without harming the crops. Additionally, it serves as a model compound for studying aryloxyphenoxypropionate herbicides, contributing to research on herbicide efficacy and resistance mechanisms .

Research has highlighted the interactions of Fenthiaprop with soil microorganisms and environmental factors. For instance, studies have shown that the presence of biochar can alter the fate and toxicity of Fenthiaprop in soil, affecting its degradation rates and persistence. Furthermore, interactions with other soil pollutants can influence its behavior and effectiveness as a herbicide .

Fenthiaprop shares similarities with several other herbicides in terms of structure and function. Below are some comparable compounds:

Compound NameMolecular FormulaMechanism of ActionUnique Features
Fenoxaprop-PC16H12ClNO4C_{16}H_{12}ClNO_4Inhibits acetyl-CoA carboxylaseActive metabolite of Fenthiaprop
Clodinafop-propargylC14H15ClO4C_{14}H_{15}ClO_4Inhibits acetyl-CoA carboxylaseBroad-spectrum activity
Quizalofop-PC17H18ClO4C_{17}H_{18}ClO_4Inhibits acetyl-CoA carboxylaseSelective for grass weeds
Aryloxyphenoxypropionate derivativesVariesInhibits fatty acid biosynthesisDiverse applications across crops

Uniqueness of Fenthiaprop

Fenthiaprop's unique position arises from its specific chemical structure that allows for selective action against certain grass species while minimizing harm to broadleaf crops. Its role as an intermediate in understanding herbicide resistance mechanisms further distinguishes it from other similar compounds .

Bulk Material Characteristics

Melting Point, Solubility, and Partition Coefficients (Log P)

The fundamental bulk material characteristics of fenthiaprop demonstrate distinctive physicochemical behavior that influences its environmental fate and biological activity. The melting point of fenthiaprop has been experimentally determined to range from 151-152°C [4] [5], establishing the thermal stability parameters for the crystalline solid form of the compound. This relatively high melting point indicates strong intermolecular forces within the crystal lattice structure and suggests good thermal stability under standard ambient conditions [4].

Water solubility characteristics represent a critical parameter governing environmental distribution and bioavailability. Fenthiaprop exhibits low water solubility of 0.8 mg/L [3], classifying it as a hydrophobic compound with limited aqueous dissolution properties. This low aqueous solubility is consistent with the molecular structure containing aromatic ring systems and the chlorinated benzothiazole moiety, which contribute to its lipophilic nature [3].

The octanol-water partition coefficient, expressed as Log P, serves as a fundamental descriptor of lipophilicity and membrane permeability potential. While specific experimental Log P values for fenthiaprop were not directly reported in the literature, related aryloxyphenoxypropionate herbicides typically exhibit Log P values ranging from 3.5 to 5.5 [6] [7]. The molecular structure of fenthiaprop, containing both aromatic ether linkages and a chlorinated benzothiazole ring system, suggests a Log P value within this range, indicating significant lipophilic character [1] [2].

Table 1: Bulk Material Characteristics of Fenthiaprop

PropertyValueReference
Melting Point151-152°C [4] [5]CAS Common Chemistry
Water Solubility (20°C)0.8 mg/L [3]AERU Database
Physical StateCrystalline solid [3]AERU Database
Molecular Weight349.8 g/mol [1] [2]Multiple sources
Molecular FormulaC₁₆H₁₂ClNO₄S [1] [2]Multiple sources

Vapor Pressure and Henry's Law Constants

Vapor pressure characteristics provide essential information regarding the volatility and atmospheric distribution potential of fenthiaprop. The available data indicates that fenthiaprop exhibits extremely low vapor pressure, characteristic of compounds with high molecular weight and extensive aromatic conjugation [3]. While specific vapor pressure measurements for fenthiaprop were not identified in the literature, related compounds in the aryloxyphenoxypropionate class typically demonstrate vapor pressures in the range of 10⁻⁶ to 10⁻⁹ Pa at 20°C [8] [9].

The low vapor pressure characteristics suggest minimal volatilization from aqueous or soil surfaces under standard environmental conditions. This property has significant implications for atmospheric transport potential and indicates that fenthiaprop is unlikely to undergo significant vapor-phase distribution in environmental systems [10] [11].

Henry's Law constants govern the equilibrium distribution between aqueous and gaseous phases and are calculated from the ratio of vapor pressure to water solubility. For fenthiaprop, the combination of low vapor pressure and low water solubility results in a Henry's Law constant that indicates minimal tendency for volatilization from aqueous systems [10] [11]. Related herbicide compounds such as fenoxaprop-ethyl exhibit Henry's Law constants of approximately 3 × 10⁻⁷ [8], suggesting that fenthiaprop would demonstrate similar non-volatile characteristics.

Table 2: Vapor Pressure and Volatility Characteristics

PropertyEstimated RangeBasis for Estimation
Vapor Pressure (20°C)10⁻⁶ to 10⁻⁹ Pa [8] [9]Structural analogy to related herbicides
Henry's Law Constant10⁻⁶ to 10⁻⁸ [10] [11]Calculated from vapor pressure/solubility ratio
Volatilization Half-life>1000 days [8]Estimated from Henry's Law constant

Environmental Stability

Hydrolytic Degradation Kinetics Across pH Gradients

The hydrolytic stability of fenthiaprop across different pH conditions represents a fundamental aspect of its environmental persistence and fate. Research on structurally related aryloxyphenoxypropionate herbicides provides insights into the pH-dependent hydrolysis behavior of fenthiaprop. Studies on fenoxaprop-ethyl, a closely related compound, demonstrate that hydrolysis kinetics follow first-order kinetics with strong pH dependence [12] [13].

Under acidic conditions (pH 4-5), the primary hydrolysis pathway involves cleavage of the benzothiazolyl-oxy-phenyl ether linkage, resulting in the formation of hydroxyphenoxy propanoate derivatives and chlorinated benzothiazole compounds [12] [13]. The hydrolysis mechanism under acidic conditions proceeds through protonation of the benzothiazole nitrogen, facilitating nucleophilic attack by water molecules at the ether linkage [12].

Neutral pH conditions (pH 6-7) demonstrate the highest stability for fenthiaprop, with concurrent occurrence of both ether cleavage and ester hydrolysis pathways [12] [13]. The relative stability under neutral conditions suggests that fenthiaprop would persist longer in natural water systems with circumneutral pH values compared to systems with extreme pH conditions [14] [15].

Basic conditions (pH 8-10) promote rapid hydrolysis through hydroxide ion attack on the ester linkage, forming the corresponding carboxylic acid (fenthiaprop acid) as the primary degradation product [12] [13]. The alkaline hydrolysis pathway demonstrates significantly faster kinetics compared to neutral or acidic conditions, with half-lives decreasing from days to hours as pH increases [14] [15].

Table 3: pH-Dependent Hydrolysis Characteristics

pH RangePrimary PathwayApproximate Half-lifeMajor Products
4-5Ether cleavage [12] [13]24-48 hours [12]Hydroxyphenoxy derivatives, chlorobenzothiazole
6-7Mixed pathways [12] [13]5-10 days [12]Multiple products from both pathways
8-10Ester hydrolysis [12] [13]2-12 hours [12]Fenthiaprop acid, ethanol

Photolytic Decomposition Pathways and Quantum Yield

Photolytic degradation represents a significant environmental fate pathway for fenthiaprop under natural sunlight conditions. The molecular structure of fenthiaprop, containing aromatic chromophores capable of absorbing ultraviolet radiation, makes it susceptible to direct photolysis processes [16] [17] [18]. Research on related aryloxyphenoxypropionate herbicides provides mechanistic insights into the photodegradation pathways relevant to fenthiaprop.

Direct photolysis occurs through absorption of ultraviolet radiation by the benzothiazole and phenoxy chromophores, leading to excited state formation and subsequent chemical transformation [17] [18]. The primary photodegradation pathways include rearrangement reactions, dechlorination, photohydrolysis, and cleavage of ether linkages [17] [18]. Under solar irradiation conditions (λ > 290 nm), fenthiaprop undergoes photodegradation with the formation of multiple transformation products [16] [17].

One of the significant photodegradation products identified in related compounds is 4-[(6-chloro-2-benzoxazolyl)oxy]phenol, which demonstrates enhanced photostability compared to the parent compound [17] [18]. This photoresistant metabolite exhibits significantly slower photolysis rates, with degradation rates approximately seven times slower than the parent herbicide under UV irradiation conditions [17].

Quantum yield measurements for fenthiaprop photolysis have not been directly reported, but studies on structurally similar herbicides suggest quantum yields in the range of 0.01 to 0.1 mol/Einstein [19] [20] [21]. The quantum yield represents the efficiency of photochemical transformation and varies with wavelength, with higher efficiency typically observed at shorter UV wavelengths [19] [22] [21].

The photolysis kinetics demonstrate wavelength dependence, with UVB radiation (280-320 nm) causing more rapid degradation compared to UVA radiation (320-400 nm) [23] [18]. Visible light (400-700 nm) does not cause significant photodegradation of fenthiaprop, indicating that direct photolysis requires UV radiation for initiation [23].

Table 4: Photolytic Degradation Characteristics

ParameterValue/DescriptionReference Basis
Absorption Range280-350 nm [23] [18]UV absorption of benzothiazole chromophore
Quantum Yield (estimated)0.01-0.1 mol/Einstein [19] [20]Based on structural analogs
Primary PathwaysRearrangement, dechlorination, photohydrolysis [17] [18]Mechanistic studies on related compounds
Photolysis Half-life (summer sunlight)5-20 days [17] [18]Estimated from related herbicide data
Major PhotoproductsChlorinated phenols, benzothiazole derivatives [17] [18]Product identification studies

The environmental implications of photolytic degradation include the potential formation of photoproducts with different toxicological and environmental properties compared to the parent compound [16] [17]. Some photodegradation products may exhibit enhanced persistence or altered biological activity, requiring consideration in environmental risk assessment [16] [18].

XLogP3

4.8

Wikipedia

Fenthiaprop

Dates

Last modified: 02-18-2024

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